molecular formula C25H20BrNO4 B15310666 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B15310666
M. Wt: 478.3 g/mol
InChI Key: VLJMJBLGUGFPEL-UHFFFAOYSA-N
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Description

5-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with a unique structure that includes a bromine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Bromination: Introduction of the bromine atom into the isoquinoline ring.

    Fmoc Protection: Attachment of the fluorenylmethoxycarbonyl group to protect the amine functionality.

    Carboxylation: Introduction of the carboxylic acid group.

Each step requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), Fmoc-protecting reagents (e.g., Fmoc-Cl), and carboxylating agents (e.g., carbon dioxide or carboxylating reagents).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydroisoquinoline core to more oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
  • (S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Uniqueness

5-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications.

Properties

Molecular Formula

C25H20BrNO4

Molecular Weight

478.3 g/mol

IUPAC Name

5-bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H20BrNO4/c26-22-11-5-6-15-13-27(23(24(28)29)12-20(15)22)25(30)31-14-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-11,21,23H,12-14H2,(H,28,29)

InChI Key

VLJMJBLGUGFPEL-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=C1C(=CC=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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